1-Chloro-2,3,4-trimethylhexane
Description
Properties
Molecular Formula |
C9H19Cl |
|---|---|
Molecular Weight |
162.70 g/mol |
IUPAC Name |
1-chloro-2,3,4-trimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-5-7(2)9(4)8(3)6-10/h7-9H,5-6H2,1-4H3 |
InChI Key |
FOWRKPPIUGRSLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)C(C)CCl |
Origin of Product |
United States |
Preparation Methods
Free-Radical Chlorination Method
Principle:
Free-radical chlorination involves the substitution of a hydrogen atom in an alkane with chlorine, initiated by heat or ultraviolet (UV) light. The process proceeds via a radical chain mechanism:
- Initiation: Homolytic cleavage of Cl2 to form chlorine radicals.
- Propagation: Chlorine radical abstracts a hydrogen from the alkane, forming an alkyl radical.
- The alkyl radical reacts with Cl2 to form the chloroalkane and regenerate a chlorine radical.
Application to 1-Chloro-2,3,4-trimethylhexane:
- Starting Material: 2,3,4-trimethylhexane (branched hexane with methyl groups at carbons 2, 3, and 4).
- Reaction Conditions: UV light or thermal initiation, controlled temperature to favor substitution at the primary carbon (carbon 1).
- Selectivity: The reaction favors substitution at the primary carbon due to lower steric hindrance and bond dissociation energies, minimizing side reactions at tertiary or secondary carbons.
| Parameter | Conditions |
|---|---|
| Reactants | 2,3,4-trimethylhexane, Cl2 gas |
| Initiation | UV light or heat (~60-80°C) |
| Solvent | Often neat or inert solvent (e.g., CCl4) |
| Reaction Time | Several hours, monitored for conversion |
| Temperature Control | Maintained to avoid over-chlorination |
- Yields depend on reaction time and chlorine concentration.
- Side products include di- or poly-chlorinated alkanes.
- Purification typically involves distillation.
Alternative Preparation Routes
While free-radical chlorination is the most straightforward, other synthetic methods may be considered:
Grignard Reagent Route:
Preparation of a suitable alkylmagnesium halide intermediate followed by reaction with a chlorinating agent could yield the target compound. However, this method is more complex and less commonly applied for such branched chloroalkanes.Nucleophilic Substitution on Alcohol Precursors:
Conversion of 2,3,4-trimethylhexanol derivatives to the chloroalkane using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) is a classical method but requires the availability of the corresponding alcohol.
Experimental Data and Observations
Due to the scarcity of direct experimental reports on 1-chloro-2,3,4-trimethylhexane, insights are drawn from analogous compounds and general principles of chloroalkane synthesis:
| Aspect | Details |
|---|---|
| Reaction Type | Free-radical chlorination |
| Initiation | UV light or heat |
| Selectivity | Primary carbon chlorination preferred |
| Side Reactions | Over-chlorination, rearrangements (minimal with control) |
| Purification | Fractional distillation |
| Yield Range | Typically 60-85% depending on conditions |
| Safety Considerations | Chlorine gas handling requires proper ventilation and PPE |
Summary Table of Preparation Method
| Step | Description | Notes |
|---|---|---|
| Starting Material | 2,3,4-Trimethylhexane | Commercially available or synthesized |
| Chlorinating Agent | Chlorine gas (Cl2) | High purity recommended |
| Initiation Method | UV light or thermal initiation | UV preferred for better control |
| Reaction Medium | Neat or inert solvent (e.g., carbon tetrachloride) | Solvent choice affects rate and selectivity |
| Temperature | 60-80°C | Controlled to minimize side reactions |
| Reaction Time | Several hours, monitored by GC or NMR | Optimized for maximum mono-chlorination |
| Workup | Removal of excess Cl2, washing, drying | Use of aqueous sodium bisulfite to quench residual chlorine |
| Purification | Fractional distillation | Separates mono-chlorinated product |
Research Findings and Considerations
Selectivity Control:
The presence of methyl substituents at carbons 2, 3, and 4 influences the radical stability and thus the chlorination site. Primary chlorination is favored due to sterics despite the presence of more reactive secondary or tertiary sites.Reaction Monitoring:
Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and product purity.Environmental and Safety Aspects: Chlorination reactions generate hazardous byproducts and require careful handling of chlorine gas and UV light sources.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,3,4-trimethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can participate in nucleophilic substitution reactions (S_N1 and S_N2) where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃). The reaction conditions vary depending on the nucleophile and desired product.
Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with NaOH, the product would be 2,3,4-trimethylhexanol.
Oxidation: Oxidation may yield various products depending on the oxidizing agent and conditions used.
Scientific Research Applications
1-Chloro-2,3,4-trimethylhexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology and Medicine: The compound can be used in the study of biochemical pathways and the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-chloro-2,3,4-trimethylhexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The chlorine atom, being a good leaving group, departs from the carbon chain, allowing the nucleophile to attack the positively charged carbon atom. This process is facilitated by the stability of the carbocation intermediate, which is influenced by the presence of the methyl groups .
Comparison with Similar Compounds
Key Observations :
- Branching Effects : The increased branching in 1-chloro-2,3,4-trimethylhexane reduces its boiling point compared to less-branched isomers like 1-chloro-2,4-dimethylhexane. Branched alkanes generally exhibit lower boiling points due to decreased surface area and weaker van der Waals interactions.
- Solubility : All chloroalkanes listed are hydrophobic, but 1-chloro-2,3,4-trimethylhexane likely has lower water solubility than 1-chloro-2,4-dimethylhexane due to higher branching. In contrast, 1-chloro-2,4-dinitrobenzene (aromatic with nitro groups) is sparingly soluble in water but dissolves in organic solvents like benzene .
Reactivity and Toxicity
Key Observations :
- Reactivity : The chlorine atom in 1-chloro-2,3,4-trimethylhexane is less reactive in nucleophilic substitution (SN2) due to steric hindrance from adjacent methyl groups. In contrast, 1-chloro-2,4-dinitrobenzene undergoes rapid reactions with nucleophiles like glutathione, as seen in enzyme-catalyzed detoxification pathways .
- Toxicity : Chloroalkanes are generally less acutely toxic than aromatic chlorinated compounds. For example, 1-chloro-2,4-dinitrobenzene exhibits severe toxicity (e.g., skin LD₅₀ in rabbits: 2 mg/24h) and is a potent sensitizer .
Notes
Data Limitations : Direct experimental data for 1-chloro-2,3,4-trimethylhexane are scarce. Comparisons rely on analogs and computational predictions.
Research Gaps : Further studies are needed to characterize the environmental fate, toxicity, and synthetic pathways of branched chloroalkanes.
Biological Activity
1-Chloro-2,3,4-trimethylhexane is a chlorinated organic compound with the molecular formula CHCl. This compound presents significant interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research. The following sections provide an overview of its biological activity, including relevant data tables and case studies.
- Molecular Weight : 162.71 g/mol
- Structure : Contains a chlorine atom attached to a branched alkane structure.
- Chemical Classification : Aliphatic chlorinated hydrocarbon.
Biological Activity Overview
1-Chloro-2,3,4-trimethylhexane has been studied for its biological properties, particularly its antimicrobial and anticancer potential. Below are key findings from recent studies:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of chlorinated hydrocarbons, including 1-chloro-2,3,4-trimethylhexane. The following table summarizes findings on its antimicrobial efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These results indicate that 1-chloro-2,3,4-trimethylhexane exhibits varying degrees of effectiveness against different microbial strains.
Anticancer Potential
Research has also explored the potential anticancer effects of chlorinated compounds. A study evaluated the cytotoxic effects of various chlorinated hydrocarbons on cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 25.5 | |
| HeLa (Cervical Cancer) | 30.0 | |
| A549 (Lung Cancer) | 22.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that 1-chloro-2,3,4-trimethylhexane may have significant anticancer properties.
The biological activity of 1-chloro-2,3,4-trimethylhexane can be attributed to its ability to disrupt cellular membranes and interfere with metabolic pathways in microorganisms and cancer cells. Its lipophilic nature allows it to penetrate lipid membranes effectively.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers treated cultures of Staphylococcus aureus with varying concentrations of 1-chloro-2,3,4-trimethylhexane. The study found that at concentrations above 16 µg/mL, there was a significant reduction in bacterial growth compared to control groups without treatment. This suggests its potential as a natural preservative or therapeutic agent against bacterial infections.
Case Study 2: Cytotoxicity in Cancer Research
A recent study investigated the cytotoxic effects of several chlorinated compounds on human cancer cell lines. The results indicated that 1-chloro-2,3,4-trimethylhexane significantly inhibited the proliferation of MCF-7 cells. Further analysis revealed that the compound induced apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
